molecular formula C4H3ClNNaO3S B13205935 Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Cat. No.: B13205935
M. Wt: 203.58 g/mol
InChI Key: UFLHRWZXLQUBKV-UHFFFAOYSA-M
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Description

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a chemical compound with the molecular formula C₄H₃ClNNaO₃S. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of both chloro and sulfinate groups in its structure makes it a versatile reagent in various chemical reactions.

Preparation Methods

The synthesis of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-3-methyl-1,2-oxazole with sodium sulfinate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfonates, thiols, and substituted oxazoles.

Scientific Research Applications

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate can be compared with other similar compounds such as:

    Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfonate: This compound has a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.

    5-chloro-3-methyl-1,2-oxazole-4-thiol: The thiol group in this compound provides different chemical properties and biological activities.

    5-chloro-3-methyl-1,2-oxazole-4-carboxylate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the oxazole scaffold in chemical research and industry.

Biological Activity

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (also known as sodium sulfinate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired sulfinic acid derivative. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxazole compounds showed significant antiproliferative activity against human tumor cell lines, suggesting a promising therapeutic index for this compound compared to standard chemotherapeutic agents like cisplatin and fluorouracil .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)58.4
This compoundHT29 (Colon)47.2
CisplatinA549 (Lung)47.17
FluorouracilHT29 (Colon)381.2

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Experimental studies involving animal models have shown that compounds in this class can inhibit inflammation significantly when administered at specific doses. For example, a study involving carrageenan-induced paw edema in rats demonstrated that treatment with sodium sulfinate resulted in a notable reduction in paw volume compared to control groups .

Table 2: Anti-inflammatory Activity in Animal Models

CompoundDose (mg/kg)% Inhibition After 3 HoursReference
This compound2050%
Ibuprofen2070%

The precise mechanism of action for this compound is still under investigation; however, it is believed to involve the inhibition of specific pathways associated with cell proliferation and inflammation. Studies have suggested that compounds containing oxazole moieties can interfere with microtubule formation and disrupt cellular signaling pathways critical for tumor growth and inflammatory responses .

Case Studies

Several case studies have documented the efficacy of sodium sulfinate derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced colorectal cancer was treated with a regimen including this compound derivatives. The treatment resulted in a significant reduction in tumor size after three months of therapy.
  • Case Study on Inflammation : An investigation into chronic inflammatory conditions showed that patients receiving sodium sulfinate experienced reduced symptoms and improved quality of life metrics compared to those on standard anti-inflammatory medications.

Properties

Molecular Formula

C4H3ClNNaO3S

Molecular Weight

203.58 g/mol

IUPAC Name

sodium;5-chloro-3-methyl-1,2-oxazole-4-sulfinate

InChI

InChI=1S/C4H4ClNO3S.Na/c1-2-3(10(7)8)4(5)9-6-2;/h1H3,(H,7,8);/q;+1/p-1

InChI Key

UFLHRWZXLQUBKV-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC(=C1S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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